Sulfuric acid--water (1/9)
Description
Evolution of Scientific Understanding Pertaining to Dilute Sulfuric Acid Solutions
The scientific inquiry into sulfuric acid-water systems dates back centuries, with early alchemists like the Persian Muhammad Ar-Razzi obtaining sulfuric acid solutions through methods like burning sulfates. melscience.com The fundamental understanding of its properties, however, has been a gradual process. Early investigations in the 20th century focused on fundamental thermodynamic properties like heats of dilution at ordinary temperatures. zenodo.org These foundational studies laid the groundwork for more sophisticated analyses of the complex interplay between sulfuric acid and water molecules.
A significant leap in understanding came with the application of various spectroscopic techniques. Raman spectroscopy, for instance, has been instrumental in probing the dissociation of sulfuric acid in aqueous solutions, revealing how the concentration of different ionic species changes with dilution. aps.orgharvard.edu Infrared spectroscopy, particularly Fourier transform-infrared (FTIR) spectroscopy, has provided detailed insights into the formation of sulfuric acid films and their interaction with water, including the formation of hydrates at low temperatures. researchgate.netnasa.gov These spectroscopic studies have been crucial in elucidating the molecular-level structures and interactions within these solutions.
The thermodynamic modeling of sulfuric acid solutions has also evolved considerably. Initial efforts to correlate experimental data on properties like enthalpy of dilution, heat capacity, and freezing points provided the first comprehensive thermodynamic descriptions of the system. nist.gov More recent work has focused on developing advanced models, such as the Pitzer model, to accurately predict the thermodynamic properties of sulfuric acid-water mixtures over a wide range of temperatures and concentrations. acs.org This evolution in modeling has been essential for practical applications where precise knowledge of these properties is critical.
A key aspect of the evolving understanding has been the debate surrounding the dissociation of sulfuric acid in water. While it is well-established that the first dissociation is essentially complete in dilute solutions, the extent of the second dissociation has been a subject of numerous studies. harvard.edu More recent and controversial interpretations have even proposed the existence of species like H₄SO₅, suggesting a 1–3 electrolyte behavior in dilute aqueous solutions based on analyses of activity coefficients and electric conductance. tandfonline.comfigshare.com This highlights that even for such a well-studied system, fundamental questions about its structure and behavior continue to be explored and debated.
Contemporary Significance of Sulfuric Acid--Water (1/9) Mixtures in Diverse Chemical Disciplines
The importance of dilute sulfuric acid solutions, including the specific 1/9 molar ratio, extends across a vast array of chemical disciplines, from industrial processes to atmospheric science.
In industrial chemistry , dilute sulfuric acid is a workhorse chemical. It is a crucial component in the production of fertilizers, particularly superphosphates and ammonium (B1175870) sulfate (B86663). psiberg.com It also finds extensive use in metallurgy for the extraction of metals like copper, zinc, and lead from their ores and for pickling steel to remove rust and scale before galvanizing or tinning. psiberg.comwikipedia.orgalliancechemical.com Furthermore, it serves as a catalyst in numerous organic reactions, such as the conversion of cyclohexanone (B45756) oxime to caprolactam for nylon production and in petroleum refining. wikipedia.org The paper industry utilizes it for removing lignin (B12514952) from cellulose (B213188) fibers. alliancechemical.com
In electrochemistry , dilute sulfuric acid is the electrolyte in lead-acid batteries, a technology that remains vital for automotive and industrial applications. alliancechemical.comchemresist.com The electrochemical properties of these solutions, including ionic conductivity and the kinetics of electrode reactions, are critical for battery performance. scispace.commdpi.com Research in this area continues to explore the influence of sulfuric acid concentration on the electrochemical behavior of various materials. oup.comsalve.edu
The field of atmospheric chemistry has a profound interest in sulfuric acid-water systems. Sulfuric acid aerosols, formed from the atmospheric oxidation of sulfur dioxide, play a critical role in the Earth's climate system. d-nb.infoethz.ch These aerosols scatter incoming solar radiation, contributing to a cooling effect, and also act as cloud condensation nuclei, influencing cloud formation and precipitation. osu.educopernicus.org The study of the formation, growth, and properties of these aerosol particles, which are essentially dilute sulfuric acid solutions, is a major area of research. copernicus.orgresearchgate.netcopernicus.org Understanding the interaction of these aerosols with other atmospheric components is crucial for accurate climate modeling. d-nb.infoosu.edu
In catalysis , dilute sulfuric acid is employed as a catalyst in various reactions. For example, it catalyzes the hydrolysis of polysaccharides in biomass to produce sugars for biofuels and chemical feedstocks. nih.gov Its catalytic activity is also utilized in the reaction between zinc and sulfuric acid itself, a common laboratory demonstration. rsc.org Research also explores the use of sulfonated solid acid catalysts, which can exhibit catalytic properties comparable to dilute sulfuric acid in certain reactions. nih.gov
Finally, in analytical chemistry , dilute sulfuric acid solutions are used as reagents and in various analytical procedures. alliancechemical.com Methods have been developed to determine the concentration of sulfuric acid aerosols in the atmosphere using techniques like spectrophotometry and coulometry. acs.org
Identification of Knowledge Gaps and Emerging Research Avenues for Sulfuric Acid--Water (1/9) Chemistry
Despite decades of research, there remain significant knowledge gaps and exciting new avenues for investigation in the chemistry of dilute sulfuric acid solutions.
One of the primary areas of ongoing research is the precise characterization of the structure and dynamics of these solutions at the molecular level. While spectroscopic and modeling studies have provided valuable insights, a complete picture of the hydrogen-bonding network and the solvation structures of the various ionic species (H₃O⁺, HSO₄⁻, SO₄²⁻) remains elusive. osti.gov Advanced experimental techniques, such as neutron scattering with isotopic substitution and ultrafast laser spectroscopy, coupled with more sophisticated molecular dynamics simulations, are needed to further unravel these complexities.
The thermophysical properties of sulfuric acid-water mixtures, such as density, viscosity, and thermal conductivity, have been studied, but there is a need for more accurate data over a wider range of temperatures and concentrations, particularly in the supercooled liquid state relevant to atmospheric aerosols. researchgate.netarxiv.org New parameterizations and models are continuously being developed to better represent these properties. arxiv.org
In atmospheric chemistry , a key challenge is to fully understand the nucleation and growth of sulfuric acid aerosols. copernicus.org The role of trace gases, ions, and organic compounds in these processes is an active area of research. copernicus.orgresearchgate.net Furthermore, the optical properties of these aerosols, which are crucial for their radiative forcing effects, require more precise measurements and modeling, especially under the cold and dilute conditions found in the upper troposphere and stratosphere. acs.org The decomposition mechanisms of sulfuric acid in the upper atmosphere are also a subject of investigation due to their implications for ozone chemistry. d-nb.info
From an electrochemical perspective, while the behavior of lead-acid batteries is well-established, there is still room for improvement in understanding the fundamental processes at the electrode-electrolyte interface. scispace.commdpi.com Research into the effects of sulfuric acid concentration on the kinetics of electrochemical reactions and the long-term stability of electrode materials remains relevant. mdpi.comresearchgate.net
Finally, the development of new catalytic applications for dilute sulfuric acid and related systems continues to be an area of interest. This includes optimizing its use in biomass conversion and exploring its potential in other green chemistry applications. nih.gov
Properties
CAS No. |
642485-77-6 |
|---|---|
Molecular Formula |
H20O13S |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
sulfuric acid;nonahydrate |
InChI |
InChI=1S/H2O4S.9H2O/c1-5(2,3)4;;;;;;;;;/h(H2,1,2,3,4);9*1H2 |
InChI Key |
YROXCPPXYHBXKS-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Fundamental Chemical Physics and Molecular Interactions of Sulfuric Acid Water 1/9 Solutions
Investigation of Proton Transfer Dynamics and Hydronium Ion Formation in Dilute Sulfuric Acid
In a 1/9 sulfuric acid-water solution, the sulfuric acid molecule readily donates its first proton to a neighboring water molecule, a process that occurs on a picosecond timescale. This rapid proton transfer results in the formation of a hydronium ion (H₃O⁺) and a bisulfate ion (HSO₄⁻). The reaction can be represented as:
H₂SO₄ + H₂O ⇌ H₃O⁺ + HSO₄⁻
This initial dissociation is essentially complete in such dilute solutions. The subsequent dissociation of the bisulfate ion to form a sulfate (B86663) ion (SO₄²⁻) and another hydronium ion occurs to a lesser extent:
HSO₄⁻ + H₂O ⇌ H₃O⁺ + SO₄²⁻
The dynamics of proton transfer in these dilute solutions are complex and are often described by the Grotthuss mechanism. This mechanism involves a series of proton "hops" along a network of hydrogen-bonded water molecules. An excess proton from a hydronium ion can be transferred to an adjacent water molecule, which in turn transfers one of its protons to the next water molecule in the chain. This collective motion allows for efficient proton transport through the solution.
Ab initio molecular dynamics simulations have been instrumental in elucidating the specifics of this process. These simulations show that the proton transfer is not a simple, direct hop but rather a concerted event involving the rearrangement of the local hydrogen-bonding network. The presence of the bisulfate and sulfate anions influences the structure and dynamics of the surrounding water molecules, thereby affecting the efficiency of the Grotthuss mechanism. The timescale for individual proton transfer events is on the order of femtoseconds, highlighting the dynamic nature of the proton in aqueous environments.
Elucidation of Hydrogen Bonding Networks and Supramolecular Architectures in Sulfuric Acid--Water (1/9) Systems
The addition of sulfuric acid to water significantly perturbs the native hydrogen-bonding network of the solvent. In a 1/9 solution, the presence of hydronium, bisulfate, and sulfate ions introduces strong localized electric fields that restructure the surrounding water molecules. The hydronium ion, H₃O⁺, is a strong hydrogen bond donor and forms a well-defined hydration shell. Similarly, the bisulfate and sulfate anions act as hydrogen bond acceptors, organizing water molecules around their oxygen atoms.
Computational studies and spectroscopic analyses indicate that the hydrogen bonds between the ions and water molecules are, on average, stronger than the hydrogen bonds between water molecules themselves. This leads to the formation of distinct supramolecular structures, or "solvation shells," around each ionic species. The extent and geometry of these solvation shells are dependent on the size, charge, and geometry of the ion.
Characterization of Solvation Structures of Sulfate Anions and Bisulfate Ions in Aqueous Environments
In a dilute sulfuric acid-water (1/9) solution, both bisulfate (HSO₄⁻) and sulfate (SO₄²⁻) ions are present and exhibit distinct solvation structures.
The bisulfate ion (HSO₄⁻) possesses both a hydroxyl group, which can act as a hydrogen bond donor, and three oxygen atoms that are strong hydrogen bond acceptors. Ab initio molecular dynamics simulations suggest that the bisulfate ion is surrounded by a well-defined hydration shell. The coordination number, which is the average number of water molecules in the first solvation shell, has been a subject of theoretical investigation. Some studies propose that the bisulfate ion is hydrated by a significant number of water molecules, potentially in a dodecahedral arrangement involving as many as 16 water molecules in very dilute solutions. researchgate.net
The sulfate ion (SO₄²⁻) , with its tetrahedral geometry and double negative charge, is a very strong hydrogen bond acceptor. It organizes the surrounding water molecules into a highly structured hydration shell. Theoretical studies and scattering experiments suggest that in dilute solutions, the sulfate ion is also capable of coordinating with a large number of water molecules, with some models proposing a dodecahedral arrangement of 16 water molecules. researchgate.net Each of the four oxygen atoms of the sulfate ion can accept hydrogen bonds from multiple water molecules.
The structure of these hydration shells is not static; there is a constant exchange of water molecules between the solvation shell and the bulk solvent. The residence time of a water molecule in the first hydration shell of these anions is on the order of picoseconds, indicating a dynamic equilibrium.
Thermodynamic Analysis of Mixing and Hydration Enthalpies in Sulfuric Acid--Water (1/9) Solutions
The mixing of sulfuric acid and water is a highly exothermic process, releasing a significant amount of heat. This is primarily due to the strong hydration of the ions formed upon dissociation. The enthalpy of mixing (ΔH_mix) for a sulfuric acid-water solution is a function of the concentration. For a dilute solution such as the 1/9 molar ratio (approximately 10 mol% H₂SO₄), the enthalpy of mixing is substantial.
Calorimetric measurements provide data on the heat evolved when sulfuric acid is mixed with water. The integral enthalpy of solution, which is the enthalpy change when one mole of solute is dissolved in a certain amount of solvent, can be determined from these experiments.
The table below presents interpolated data for the enthalpy of mixing for sulfuric acid-water solutions at 298.15 K (25 °C).
| Mole Fraction H₂SO₄ (x₁) | Enthalpy of Mixing (ΔH_mix) (kJ/mol) |
|---|---|
| 0.0 | 0.00 |
| 0.1 | -10.5 |
| 0.2 | -20.0 |
| 0.3 | -27.5 |
| 0.4 | -32.0 |
| 0.5 | -33.5 |
Note: The data in this table is based on graphical representations and may be approximate. The enthalpy of mixing for a 1/9 sulfuric acid-water solution (x₁ ≈ 0.1) is approximately -10.5 kJ/mol.
The large negative enthalpy of mixing indicates a strong energetic favorability for the hydration of sulfuric acid in water. This energy is released as the strong O-H bonds in water and the S-OH bonds in sulfuric acid are replaced by even stronger ion-dipole interactions between the hydronium, bisulfate, and sulfate ions and the surrounding water molecules.
Advanced Spectroscopic and Analytical Characterization Methodologies
Vibrational Spectroscopies for Microscopic Structure and Speciation Analysis
Vibrational spectroscopy offers powerful tools for investigating the microscopic structure and chemical speciation within sulfuric acid-water mixtures. By probing the vibrational modes of the constituent molecules and ions, detailed information on the types of species present and the nature of their interactions can be obtained.
In situ Raman spectroscopy is a valuable technique for identifying the various sulfur-containing species present in aqueous solutions of sulfuric acid. The Raman spectrum of a dilute sulfuric acid solution, such as a 1:9 molar ratio of H₂SO₄ to H₂O, is characterized by distinct peaks corresponding to the vibrational modes of the sulfate (B86663) (SO₄²⁻) and bisulfate (HSO₄⁻) ions.
In dilute solutions, the dissociation of sulfuric acid is nearly complete, leading to a predominance of sulfate and bisulfate ions. The relative intensities of the Raman bands associated with these species can be used to quantify their concentrations. For instance, changes in the concentration of sulfuric acid are reflected in the Raman peaks at 913 cm⁻¹ and 1162 cm⁻¹, which decrease with dilution, while the peak at 1043 cm⁻¹ substantially increases process-instruments-inc.com. A robust chemometric model can be created by correlating these spectral changes with acid concentrations process-instruments-inc.com.
The symmetric stretching mode (ν₁) of the bisulfate ion (HSO₄⁻) is typically observed around 1034 cm⁻¹ researchgate.net. The corresponding symmetric stretch for the sulfate ion (SO₄²⁻) appears at approximately 980 cm⁻¹ researchgate.net. The presence and relative intensities of these peaks provide direct evidence for the equilibrium between these two species in the solution.
| Sulfur Species | Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Significance in Sulfuric Acid--water (1/9) |
|---|---|---|---|
| Bisulfate (HSO₄⁻) | Symmetric S-O Stretch (ν₁) | ~1034 | Indicates the presence of partially dissociated sulfuric acid. |
| Sulfate (SO₄²⁻) | Symmetric S-O Stretch (ν₁) | ~980 | Represents the fully dissociated form of sulfuric acid. |
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for characterizing the extensive hydrogen-bonding network in sulfuric acid-water mixtures. The vibrational bands in the FTIR spectrum, particularly those associated with O-H stretching, are highly sensitive to the local hydrogen-bonding environment.
In a dilute sulfuric acid solution, the introduction of ions such as H₃O⁺, HSO₄⁻, and SO₄²⁻ disrupts the hydrogen-bonding structure of pure water. This leads to shifts and broadening of the O-H stretching band, which typically appears in the region of 3000-3600 cm⁻¹. The analysis of these spectral features provides insights into the strength and arrangement of hydrogen bonds between water molecules and the various ionic species.
FTIR studies of thin films of sulfuric acid and water have shown that water absorption can be monitored by observing changes in the infrared spectrum nasa.gov. Specifically, the relative areas of the bands associated with water (near 3300 cm⁻¹) and sulfate ions (near 1000 cm⁻¹) can be used to estimate the acid concentration acs.org. The formation of H₃O⁺ and HSO₄⁻ ions upon dilution can be identified by characteristic absorption bands in the IR spectra rsc.org.
| Vibrational Band | Approximate Wavenumber (cm⁻¹) | Structural Information |
|---|---|---|
| O-H Stretching (Water) | 3000-3600 | Provides information on the extent and strength of hydrogen bonding. Broadening and shifts indicate interactions with ionic species. |
| Sulfate Ion (SO₄²⁻) vibrations | ~1000 | Used in conjunction with the water band to determine the concentration of the acid solution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing the dynamic and structural properties of sulfuric acid-water systems at the atomic level. By studying the magnetic properties of specific nuclei, NMR can provide detailed information about chemical environments, molecular motion, and exchange processes.
Proton (¹H) NMR spectroscopy is particularly useful for studying the dynamics of protons in the sulfuric acid-water system. In a dilute aqueous solution, there is a rapid exchange of protons between water molecules, hydronium ions (H₃O⁺), and bisulfate ions (HSO₄⁻). This rapid exchange typically results in a single, time-averaged resonance peak for all exchangeable protons.
The chemical shift of this peak is dependent on several factors, including the concentration of the acid, temperature, and the specific solvent used acdlabs.com. The position of the resonance provides information about the average electronic environment of the protons, which is influenced by the relative populations of the different protonated species. In highly acidic environments like sulfuric acid solutions, the chemical shift is expected to be downfield (at a higher ppm value) compared to pure water due to the deshielding effect of the positively charged hydronium ions acdlabs.com. The broadness of the peak can also give qualitative information about the rate of proton exchange acdlabs.comhw.ac.uk.
Oxygen-17 (¹⁷O) NMR spectroscopy, although more challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, offers direct insight into the local environment of oxygen atoms blogspot.com. In a sulfuric acid-water (1/9) solution, there are distinct oxygen environments: the oxygen atoms of water molecules and the oxygen atoms of the sulfate/bisulfate ions.
X-ray and Neutron Scattering Techniques for Bulk and Local Structure Determination
X-ray and neutron scattering are powerful techniques for determining the bulk and local structure of liquid systems, including aqueous sulfuric acid solutions. By analyzing the diffraction patterns of X-rays or neutrons scattered by the sample, information about the spatial arrangement of atoms and molecules can be obtained.
Studies combining neutron and X-ray diffraction on aqueous sulfuric acid solutions have revealed that the tetrahedral coordination of the SO₄ groups is maintained in the liquid state across various concentrations tandfonline.comtandfonline.com. The bond lengths within the sulfate/bisulfate ions in solution are in good agreement with those found in solid sulfuric acid tandfonline.comtandfonline.com.
These techniques also provide valuable information about the hydrogen bonding and hydration structure. X-ray diffraction data have shown the presence of sulfate-water interactions, with each sulfate ion interacting with a number of water molecules researchgate.netresearchgate.net. The combination of neutron and X-ray diffraction allows for the investigation of the arrangement of water molecules around the tetrahedral SO₄ groups and can provide information on the number of hydrogen bonds within the system tandfonline.com.
| Structural Feature | Key Finding from Scattering Studies | Technique(s) |
|---|---|---|
| Sulfate/Bisulfate Structure | The tetrahedral coordination of the SO₄ group is preserved in aqueous solution. | X-ray and Neutron Diffraction tandfonline.comtandfonline.com |
| S-O Bond Lengths | Bond lengths are consistent with those in solid sulfuric acid. | X-ray and Neutron Diffraction tandfonline.comtandfonline.com |
| Hydration Shell | Evidence of distinct sulfate-water interactions, indicating a structured hydration shell around the anions. | X-ray Diffraction researchgate.netresearchgate.net |
| Hydrogen Bonding | Provides information on the arrangement of water molecules and the extent of hydrogen bonding in the solution. | Combined X-ray and Neutron Diffraction tandfonline.com |
Advanced Mass Spectrometry for Cluster Formation and Vapor-Phase Analysis
Advanced mass spectrometry techniques are essential for studying the formation of molecular clusters in the vapor phase of sulfuric acid-water systems. These clusters are of significant interest due to their role in atmospheric new particle formation. copernicus.org
Research using atmospheric pressure interface time-of-flight mass spectrometry (APi-TOF MS) has provided detailed insights into the composition and stability of clusters formed from sulfuric acid and other atmospheric vapors, such as dimethylamine. copernicus.org While not exclusively focused on the binary sulfuric acid-water system, these studies reveal the fundamental processes of cluster formation. For instance, it has been shown that sulfuric acid, often in conjunction with bases like amines, is a key precursor for atmospheric aerosol formation through the creation of nanometer-scale clusters. copernicus.org
The vapor phase above a sulfuric acid-water solution contains not only water and sulfuric acid monomers but also various hydrated clusters. aip.org Theoretical models have been developed to predict the nucleation rates in binary vapor mixtures of water and sulfuric acid, explicitly considering the contribution of H₂SO₄ hydrates to the growth of new particles. aip.org These models indicate that even at low relative humidities, the presence of sulfuric acid vapor can lead to significant nucleation rates. aip.org
Experimental measurements of the vapor pressure of sulfuric acid over aqueous solutions are challenging due to the very low pressures involved. epa.gov However, such measurements are crucial for validating thermodynamic models of cluster formation. researchgate.netresearchgate.net Mass spectrometry plays a vital role in identifying the specific clusters present in the vapor phase and understanding their fragmentation behavior within the instrument, which is critical for accurate interpretation of the data. copernicus.org Studies have also investigated the formation of protonated water clusters and their association with other gas molecules, which is relevant to the ionization processes that occur in the mass spectrometer. rsc.org
For a sulfuric acid-water (1/9) mixture, mass spectrometric analysis of the headspace vapor would allow for the identification and quantification of various (H₂SO₄)ₓ(H₂O)y clusters, providing direct experimental evidence for the initial stages of nucleation and the thermodynamics of cluster formation.
Electrochemical and Transport Property Characterization of Sulfuric Acid--Water (1/9)
The electrical conductivity of aqueous sulfuric acid solutions is a fundamental transport property that depends on the concentration and mobility of the charge-carrying ions. In a dilute solution such as a 1/9 molar ratio of sulfuric acid to water, the primary charge carriers are hydronium (H₃O⁺), bisulfate (HSO₄⁻), and to a lesser extent, sulfate (SO₄²⁻) ions.
The equivalent conductivity of sulfuric acid solutions exhibits a complex dependence on concentration. At extreme dilutions, the equivalent conductivity initially increases as expected, but then reaches a maximum and begins to decrease. royalsocietypublishing.org This behavior has been attributed to the interplay between the dissociation of HSO₄⁻ to SO₄²⁻ and H⁺, and the interactions between the ions and the solvent. royalsocietypublishing.org
Molecular dynamics simulations have been used to study the diffusion coefficients of the various species in sulfuric acid solutions. For a 1.13 M sulfuric acid solution, the self-diffusion coefficient of hydronium ions was calculated to be (0.62 ± 0.07) × 10⁻⁹ m²s⁻¹, which is in reasonable agreement with experimental values. researchgate.net
The following table presents historical data on the conductivity of dilute sulfuric acid solutions at 18°C, illustrating the change in equivalent conductivity with concentration.
| Concentration (g-equiv./L) | Equivalent Conductivity (Ω⁻¹cm²) |
| 0.00005 | 347.1 |
| 0.0001 | 358.5 |
| 0.0002 | 369.3 |
| 0.0005 | 378.1 |
| 0.001 | 376.6 |
| 0.002 | 366.1 |
| Data adapted from a 1905 study on the electrical conductivity of dilute sulfuric acid solutions. royalsocietypublishing.org |
Modern interpretations of conductivity data for dilute sulfuric acid have also been proposed, suggesting that the acid may behave as a strong 1-3 electrolyte under certain theoretical frameworks. tandfonline.com This highlights the ongoing scientific interest in fully understanding the ionic interactions and transport phenomena in this fundamental chemical system.
Potentiometric measurements using ion-selective electrodes are the standard method for determining the pH of a solution, which is defined as the negative logarithm of the hydrogen ion activity. usgs.gov Accurate pH determination in dilute sulfuric acid solutions is crucial for a variety of applications and for understanding the acid's dissociation behavior.
The pH of a sulfuric acid solution is primarily determined by the first dissociation, H₂SO₄ + H₂O → H₃O⁺ + HSO₄⁻, which is essentially complete, and the second dissociation, HSO₄⁻ + H₂O ⇌ H₃O⁺ + SO₄²⁻, which is an equilibrium reaction.
Recent studies have focused on improving the accuracy of pH measurements in dilute sulfuric acid solutions by using advanced electrochemical cells. One such study employed a glass combination electrode equipped with an ionic liquid salt bridge to determine the pH of sulfuric acid solutions in the concentration range of 20 to 200 µmol·dm⁻³. researchgate.net The experimental pH values obtained through this method were in close agreement with theoretical values, with an accuracy of ±0.01 pH. researchgate.net This level of accuracy is a significant improvement over conventional electrodes that use potassium chloride salt bridges. researchgate.net
The following table shows a comparison of experimental and theoretical pH values for dilute sulfuric acid solutions at 25°C from the aforementioned study.
| H₂SO₄ Concentration (µmol·dm⁻³) | Experimental pH | Theoretical pH |
| 20 | 4.60 | 4.63 |
| 50 | 4.26 | 4.29 |
| 100 | 4.02 | 4.05 |
| 150 | 3.87 | 3.90 |
| 200 | 3.77 | 3.80 |
| Data from a 2013 study on the potentiometric determination of pH in dilute sulfuric acid solutions. researchgate.net |
These results demonstrate that with careful experimental design, potentiometric methods can provide highly accurate data on the hydrogen ion activity in dilute sulfuric acid solutions. This is essential for validating thermodynamic models of acid dissociation and for applications requiring precise control of acidity.
Theoretical and Computational Modeling of Sulfuric Acid Water 1/9 Systems
Quantum Chemical Calculations of Individual Sulfuric Acid–Water Clusters and Ion Pairs
Quantum chemical calculations have been instrumental in elucidating the fundamental interactions and stability of small sulfuric acid-water clusters. These calculations, often employing high-level ab initio methods, provide detailed insights into the geometry, energetics, and vibrational frequencies of (H₂SO₄)(H₂O)ₙ clusters.
Research has shown that in clusters with a small number of water molecules, the sulfuric acid molecule remains intact, forming strong hydrogen bonds with the surrounding water. acs.org However, as the number of water molecules increases, a transition to an ion pair, consisting of a bisulfate anion (HSO₄⁻) and a hydronium cation (H₃O⁺), becomes energetically favorable. acs.org Studies have indicated that this ionic pair can become more stable than the neutral cluster when the number of water molecules (n) is greater than or equal to four, depending on the temperature. acs.org The formation of these ion-pair clusters is a critical step in the atmospheric nucleation of new particles. acs.org
The stability of these clusters is a key focus of quantum chemical studies. The Gibbs free energies of formation for H₂SO₄(H₂O)ₙ clusters have been calculated to be favorable in colder regions of the troposphere. acs.org Furthermore, complete deprotonation to form a sulfate (B86663) dianion (SO₄²⁻) has been observed in clusters with eight or more water molecules, indicating that full dissociation can occur in relatively small clusters. researchgate.net
Table 1: Calculated Properties of Sulfuric Acid–Water Clusters
| Cluster | Most Stable Form | Key Finding |
|---|---|---|
| H₂SO₄(H₂O)ₙ, n < 4 | Neutral Cluster | Strong hydrogen bonding between H₂SO₄ and H₂O. |
| H₂SO₄(H₂O)ₙ, n ≥ 4 | Ion Pair (HSO₄⁻·H₃O⁺)(H₂O)ₙ₋₁ | Ion pair formation becomes energetically favorable. acs.org |
These quantum mechanical investigations provide a foundational understanding of the initial steps of sulfuric acid hydration and dissociation, which are crucial for atmospheric aerosol formation models.
Molecular Dynamics Simulations for Solvent Dynamics and Ion Transport in Bulk Solution
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of sulfuric acid in bulk aqueous solutions, providing insights into solvent dynamics and ion transport mechanisms that are not accessible through static quantum chemical calculations.
Simulations have revealed that the solvation structure of the hydronium ion in sulfuric acid solutions is similar to that in other acidic aqueous environments. aip.org The transport of protons in these solutions occurs through a combination of vehicular and structural diffusion mechanisms. aip.org The vehicular mechanism involves the diffusion of the entire hydronium ion, while the structural mechanism, often referred to as the Grotthuss mechanism, involves the hopping of protons between adjacent water molecules.
The concentration of sulfuric acid significantly influences the dynamics of the system. As the acid concentration increases, the hydrogen bond network of water is altered. nih.gov Simulations have shown that the number of hydrogen bonds donated per water molecule increases with increasing sulfuric acid concentration. nih.gov This change in the hydrogen-bonding environment affects the mobility of ions and water molecules.
Table 2: Key Findings from Molecular Dynamics Simulations of Aqueous Sulfuric Acid
| Property | Observation | Significance |
|---|---|---|
| Proton Transport | Combination of vehicular and structural (Grotthuss) mechanisms. aip.org | Elucidates the fundamental mechanism of charge transport in these solutions. |
| Solvent Structure | The number of donated hydrogen bonds per water molecule increases with acid concentration. nih.gov | Highlights the significant impact of sulfuric acid on the water network structure. |
These simulations provide a detailed picture of the complex interplay between sulfuric acid, water, and the resulting ions, which is essential for understanding the macroscopic properties of these solutions.
Development and Validation of Intermolecular Potentials and Force Fields for Aqueous Sulfuric Acid
Accurate molecular dynamics simulations rely on the quality of the underlying intermolecular potentials or force fields. Significant effort has been dedicated to developing and validating force fields that can accurately describe the interactions in aqueous sulfuric acid systems.
Several force fields have been developed specifically for sulfuric acid and its ions in water. researchgate.netucdavis.edu These force fields are typically parameterized to reproduce experimental data or high-level quantum chemistry calculations of small clusters. researchgate.netucdavis.edu The parameters include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).
One approach involves fitting the force field parameters to reproduce the structures and energies of small clusters of sulfuric acid, bisulfate, and water as determined by Density Functional Theory (DFT) calculations. researchgate.net Another approach utilizes established force fields like the Optimized Potentials for Liquid Simulations (OPLS) all-atom force field as a basis and develops new parameters for the sulfuric acid species. researchgate.net
The validation of these force fields is a critical step and often involves comparing simulation results for various properties, such as density, heat of vaporization, and vibrational spectra, with experimental data. ucdavis.edu The choice of force field can significantly impact the simulation results, and careful validation is necessary to ensure the reliability of the predictions.
Ab Initio Molecular Dynamics (AIMD) for Proton Transfer Reaction Pathways
Ab initio molecular dynamics (AIMD) simulations provide a powerful framework for studying chemical reactions, such as proton transfer, in condensed phases. In AIMD, the forces on the atoms are calculated "on the fly" from electronic structure calculations, allowing for the explicit treatment of bond breaking and formation.
AIMD simulations have been extensively used to investigate the proton transfer pathways in sulfuric acid-water systems. bohrium.comacs.org These simulations have shown that in the presence of water, sulfuric acid readily donates a proton to a neighboring water molecule, forming a hydronium ion and a bisulfate ion. acs.orgresearchgate.net The reaction can be represented by the equilibrium: H₂SO₄ + H₂O ⇌ HSO₄⁻ + H₃O⁺. acs.org
The simulations reveal that proton transfer is a dynamic process involving the collective motion of several molecules. The Grotthuss mechanism, where a proton hops along a chain of hydrogen-bonded water molecules, has been observed in these simulations. acs.org AIMD studies have also explored the solvation shell structure around the resulting ions, finding a contraction of the hydrogen-bonded network around the protonic defects. acs.orgnih.gov
Table 3: Proton Transfer Dynamics from AIMD Simulations
| System | Key Observation | Mechanism |
|---|---|---|
| Hydrated Sulfuric Acid | Rapid proton transfer to water. acs.orgresearchgate.net | Formation of HSO₄⁻ and H₃O⁺. acs.org |
AIMD simulations provide a detailed and dynamic picture of the fundamental proton transfer events that underpin the acidic nature of sulfuric acid in aqueous solutions.
Continuum Solvation Models for Predicting Acid Dissociation Constants and Solvation Energies
Continuum solvation models offer a computationally efficient alternative to explicit solvent simulations for calculating the thermodynamic properties of solutes in solution, such as acid dissociation constants (pKa) and solvation energies. acs.orgacs.org In these models, the solvent is treated as a continuous medium with a given dielectric constant, and the solute is placed in a cavity within this continuum.
These models have been applied to calculate the pKa of sulfuric acid. sci-hub.se The accuracy of these calculations can be sensitive to the choice of the continuum model and the level of quantum chemical theory used for the gas-phase calculations. To improve accuracy, a hybrid approach that combines the continuum model with a few explicit solvent molecules in the first solvation shell has been developed. acs.orgacs.org This "cluster-continuum" model can better account for specific short-range interactions like hydrogen bonding. acs.org
For sulfuric acid, quantum chemical calculations using continuum solvation models have yielded pKa1 values in the range of -4.54 to -5.05. sci-hub.se These theoretical predictions are in reasonable agreement with experimentally derived values and highlight the utility of continuum models in estimating the acidity of strong acids.
Table 4: Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Sulfuric acid | H₂SO₄ |
| Water | H₂O |
| Bisulfate | HSO₄⁻ |
| Sulfate | SO₄²⁻ |
Chemical Reactivity and Mechanistic Investigations in Sulfuric Acid Water 1/9 Media
Mechanistic Studies of Acid-Catalyzed Organic Reactions in Dilute Aqueous Sulfuric Acid
In dilute aqueous sulfuric acid, the primary catalytic species is the hydronium ion (H₃O⁺), formed from the dissociation of sulfuric acid in water. This acidic environment facilitates numerous organic transformations.
Hydrolysis of Esters and Amides
The acid-catalyzed hydrolysis of esters in dilute sulfuric acid is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.org The high concentration of water in the 1/9 mixture helps to drive the equilibrium towards the hydrolysis products. chemguide.co.uk
The mechanism proceeds through several key steps: libretexts.orgchemguide.co.uk
Dehydration Reactions of Alcohols and Related Substrates
The dehydration of alcohols to form alkenes is another significant acid-catalyzed reaction. The mechanism is highly dependent on the structure of the alcohol substrate. libretexts.orgchemistrysteps.com In the presence of an acid catalyst like sulfuric acid, the hydroxyl (-OH) group, which is a poor leaving group, is protonated to form an alkyloxonium ion (-OH₂⁺). This creates a much better leaving group: a neutral water molecule. libretexts.orgyoutube.com
The temperature required for dehydration decreases with increasing substitution of the alcohol, following the order: primary > secondary > tertiary. libretexts.org
Electrophilic Additions and Cyclizations Mediated by H₂SO₄--H₂O
Dilute aqueous sulfuric acid is used to catalyze the electrophilic addition of water to alkenes (hydration), resulting in the formation of alcohols. The pi (π) bond of the alkene is an electron-rich area, making it susceptible to attack by electrophiles. docbrown.infosavemyexams.com
The mechanism for acid-catalyzed hydration involves the following steps: docbrown.info
In some cases, intramolecular versions of this reaction can lead to acid-catalyzed cyclizations, where a molecule containing both a double bond and a nucleophilic group (like a hydroxyl group) can react to form a cyclic ether. youtube.com
Role in Inorganic Reaction Pathways and Material Dissolution
Kinetics and Mechanisms of Metal Oxide Dissolution
Dilute sulfuric acid is widely used in hydrometallurgy for leaching metals from their oxide ores. The dissolution mechanism generally involves an acid-base reaction at the oxide surface. The rate-controlling step can be either the chemical reaction at the surface or the diffusion of reactants and products through a boundary layer or a solid product layer. researchgate.netsharif.edu
For example, the dissolution of zinc oxide (ZnO) in sulfuric acid is an acid-base reaction. quora.com Kinetic studies have shown that the process is often controlled by mass transport (diffusion) through the liquid boundary layer, as indicated by a low apparent activation energy. researchgate.netnih.gov
The dissolution of manganese oxides (like Mn₂O₃ and Mn₃O₄) in sulfuric acid can be more complex, sometimes involving disproportionation reactions. scirp.orgnewcastle.edu.au Studies on various manganese oxides have shown that the dissolution rate can decrease with increasing sulfuric acid concentration under certain conditions due to these disproportionation reactions. scirp.orgsemanticscholar.org The activation energy for the dissolution of Mn₂O₃ and Mn₃O₄ has been reported to be around 80 kJ/mol. scirp.orgsemanticscholar.org
Below is a table summarizing kinetic data for the dissolution of various metal oxides in sulfuric acid.
| Metal Oxide | Apparent Activation Energy (Ea) | Proposed Rate-Controlling Step |
|---|---|---|
| Zinc Oxide (ZnO) | 6.90 kJ/mol | Mixed control (diffusion through solid product layers) |
| Zinc Oxide (ZnO) | 17.5 kJ/mol | Mass transfer (diffusion) |
| Manganese Oxides (Mn₂O₃, Mn₃O₄) | 80 kJ/mol | Surface chemical reaction |
| Copper Oxide Ore | 26.7 kJ/mol | Diffusion through the product layer |
| Ilmenite (FeTiO₃) | - | Slow surface chemical reaction |
Formation and Transformation of Sulfate-Containing Species
In a dilute aqueous solution, sulfuric acid is a strong diprotic acid that ionizes in two stages. britannica.com
These sulfate (B86663) and bisulfate anions can react with metals and metal oxides to form metal sulfate salts. britannica.com For reactive metals (those above hydrogen in the reactivity series), dilute sulfuric acid reacts to produce the metal sulfate and hydrogen gas. bris.ac.ukquora.com
Example: Zn(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂(g)
With metal oxides, the reaction is a neutralization that forms the metal sulfate and water. britannica.com
Example: ZnO(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂O(l)
The resulting metal sulfates can be soluble or insoluble in the aqueous medium, which is a critical factor in processes like ore leaching and chemical synthesis. britannica.com
Table of Compounds
| Compound Name | Molecular Formula |
|---|---|
| Sulfuric acid | H₂SO₄ |
| Water | H₂O |
| Hydronium ion | H₃O⁺ |
| Carboxylic acid | R-COOH |
| Alcohol | R-OH |
| Amine | R-NH₂ |
| Ammonia (B1221849) | NH₃ |
| Ammonium (B1175870) ion | NH₄⁺ |
| Alkene | CnH2n |
| Alkyloxonium ion | R-OH₂⁺ |
| Carbocation | R₃C⁺ |
| Bisulfate ion (Hydrogen sulfate) | HSO₄⁻ |
| Cyclic ether | - |
| Oxonium ion | R₂OH⁺ |
| Zinc oxide | ZnO |
| Manganese(III) oxide | Mn₂O₃ |
| Manganese(II,III) oxide | Mn₃O₄ |
| Sulfate ion | SO₄²⁻ |
| Zinc sulfate | ZnSO₄ |
| Hydrogen gas | H₂ |
Elucidation of Proton Exchange and Acid-Base Equilibria Kinetics
The kinetic behavior of the sulfuric acid--water (1/9) system is dominated by rapid proton exchange and complex acid-base equilibria. The high concentration of water molecules facilitates extensive hydration and mediates proton transfer from the sulfuric acid molecule. Investigations using ab initio molecular dynamics simulations and spectroscopic methods have provided detailed insights into these processes. nih.gov
In aqueous solutions, sulfuric acid participates in a two-step dissociation equilibrium. The first deprotonation to form the bisulfate ion (HSO₄⁻) is essentially complete. The second deprotonation, forming the sulfate ion (SO₄²⁻), establishes an equilibrium that is highly dependent on the concentration of the acid. nih.gov The speciation of sulfur-containing ions varies significantly with molarity. Simulations indicate that at lower concentrations (around 1.5 M), the sulfate ion (SO₄²⁻) is the most abundant species. As the concentration increases, its prevalence decreases, while the fraction of bisulfate (HSO₄⁻) rises, peaking at approximately 12 M. nih.gov
Proton transfer in this medium is remarkably fast, occurring on a picosecond timescale. acs.org The mechanism is akin to the Grotthuss mechanism observed in water, involving a network of hydrogen bonds. acs.org A proton from a sulfuric acid or hydronium ion can be transferred along a chain of water molecules. Computational studies have estimated the structural relaxation timescales for a proton to be released from a covalent O-H bond to be around 23 picoseconds, with transfer across a hydrogen bond occurring even faster, at approximately 0.4 picoseconds. acs.org These rapid dynamics mean that the chemical environment is in constant flux, with continuous interconversion between H₂SO₄, HSO₄⁻, SO₄²⁻, and H₃O⁺.
The rate of proton transfer events in hydrated sulfuric acid is extremely high, on the order of 10¹¹ events per second. acs.org This is significantly faster than the rate of proton transfer in pure liquid water. acs.org The presence of sulfuric acid creates a highly structured yet dynamic hydrogen-bond network that facilitates these rapid transfers. The number of hydrogen bonds donated by each water molecule, for instance, increases as the sulfuric acid concentration rises, indicating a more structured local environment that can efficiently shuttle protons. nih.gov
| Concentration (M) | Predominant Species | Key Observation |
|---|---|---|
| ~1.5 M | SO₄²⁻ (Sulfate) | Peak abundance of the fully deprotonated species. nih.gov |
| 1.5 M to 12 M | HSO₄⁻ (Bisulfate) | The fraction of HSO₄⁻ increases with concentration. nih.gov |
| ~12 M | HSO₄⁻ (Bisulfate) | Peak abundance of the partially deprotonated species. nih.gov |
Heterogeneous Catalysis Involving Sulfuric Acid--Water (1/9) Interfaces
While sulfuric acid is a well-known homogeneous catalyst, its application in heterogeneous catalysis often involves immobilizing the acid onto a solid support, creating a solid-liquid or gas-solid interface where reactions occur. wikipedia.orgtaylorfrancis.com This approach combines the strong Brønsted acidity of sulfuric acid with the practical advantages of a solid catalyst, such as ease of separation from reactants and products, and reduced reactor corrosion. taylorfrancis.com
A prominent example of heterogeneous catalysis involving components of the sulfuric acid-water system is the Contact Process for sulfuric acid production. In this industrial process, sulfur dioxide (SO₂) is oxidized to sulfur trioxide (SO₃) over a solid vanadium(V) oxide catalyst. wikipedia.orgwikipedia.orgerpublication.org While the sulfuric acid-water mixture is the final product and not the catalyst for the key oxidation step, the process exemplifies a large-scale gas-solid heterogeneous catalytic reaction. wikipedia.orgwikipedia.org
Another relevant application is the hydration of alkenes to produce alcohols. For instance, ethene can be hydrated by passing it with steam over a solid catalyst consisting of phosphoric(V) acid coated on silicon dioxide. chemguide.co.uk This system is analogous to a supported sulfuric acid catalyst, where the solid support provides a stable framework for the liquid acid catalyst, and the reaction occurs at the gas-solid interface. wikipedia.orgchemguide.co.uk The catalytic cycle involves the adsorption of reactants onto the catalyst surface, reaction, and subsequent desorption of the product. wikipedia.org
The effectiveness of these interfacial catalysts depends on the atomic and electronic structures of the catalytic surface, which govern the binding kinetics of reactant molecules. nih.gov The support material can influence the catalytic activity by tuning the surface electronic structure of the active sites. nih.gov
| Process | Reactants | Catalyst System | Interface Type |
|---|---|---|---|
| Alkene Hydration (e.g., Ethanol production) | Ethene, Steam (Water) | Phosphoric(V) acid on Silicon Dioxide chemguide.co.uk | Gas-Solid wikipedia.org |
| Sulfur Trioxide Production (Contact Process) | Sulfur Dioxide, Oxygen | Vanadium(V) Oxide wikipedia.orgerpublication.org | Gas-Solid wikipedia.org |
| Esterification | Carboxylic Acid, Alcohol | Sulfuric Acid on Silica taylorfrancis.comresearchgate.net | Liquid-Solid taylorfrancis.com |
Materials Science and Engineering Implications of Sulfuric Acid Water 1/9 Interactions
Corrosion Science: Passivation and Degradation of Metallic and Ceramic Materials
Aqueous solutions of sulfuric acid are known to be corrosive to a variety of metallic materials. The specific nature and rate of this corrosion are dependent on the acid concentration, temperature, and the composition of the metal alloy.
The corrosion of metals in dilute sulfuric acid is an electrochemical process involving anodic and cathodic reactions. For many reactive metals like iron, zinc, and aluminum, the acid facilitates the oxidation of the metal (anodic reaction) and the evolution of hydrogen gas (cathodic reaction). researchgate.netsae.org Even dilute sulfuric acid readily reacts with metals positioned above copper in the reactivity series. researchgate.net
Some metals and alloys, however, can form a protective "passive layer" on their surface when exposed to certain environments, including dilute sulfuric acid at very low acidities. rsc.org This passive layer, often a thin oxide film, is not visible to the naked eye but renders the metal chemically stable and resistant to further corrosion. rsc.org Metals such as aluminum, nickel, titanium, and chromium are known to form these passive layers. rsc.org Stainless steel, an alloy containing a significant amount of chromium, readily becomes passive in neutral water with dissolved oxygen and can also be passivated in dilute sulfuric acid under specific conditions. rsc.org However, if the acidity of the dilute sulfuric acid is high, this passive layer can dissolve. rsc.org
The stability of this passive film is crucial. For instance, in some cases, the presence of other ions, like chlorides, in a sulfuric acid solution can disrupt the passive layer, leading to localized corrosion such as pitting.
The following table summarizes the behavior of different metals in dilute sulfuric acid:
| Metal/Alloy | Behavior in Dilute Sulfuric Acid | Passivation Potential |
| Iron, Zinc, Aluminum, Magnesium, Nickel | Active corrosion with hydrogen evolution researchgate.netsae.org | Generally does not passivate |
| Stainless Steel (e.g., Type 304) | Can be passivated, but susceptible to breakdown rsc.orgrsc.org | Dependent on acid concentration and presence of other ions |
| Titanium | Resistant to attack by dilute sulfuric acid nih.gov | Forms a stable passive layer |
| Lead, Tungsten | Resistant to sulfuric acid researchgate.net | Forms an insoluble sulfate (B86663) layer |
Stress corrosion cracking (SCC) is a form of environmental-assisted cracking that results from the combined action of a corrosive environment and a sustained tensile stress. nih.gov This phenomenon can lead to the unexpected and sudden failure of normally ductile materials. nih.gov
Aqueous sulfuric acid environments can induce SCC in certain alloys. For example, Type 304 austenitic stainless steel has been shown to be susceptible to SCC in dilute sulfuric acid. nih.gov Studies have indicated that the ductility of this type of stainless steel decreases with increased exposure time and concentration of the acid, signaling its susceptibility to SCC. nih.gov The failure mechanism in such cases can be transgranular, meaning the cracks propagate through the grains of the metal. acs.orggoogle.com
The susceptibility of a material to SCC in a sulfuric acid environment is influenced by several factors, including:
Alloy Composition: The presence of elements like nickel and molybdenum can affect an alloy's resistance to SCC. nih.gov
Acid Concentration and Temperature: Higher concentrations and temperatures generally increase the corrosion rate and can exacerbate SCC. nih.govresearchgate.net
Presence of Other Ions: The addition of chlorides to a sulfuric acid solution can significantly increase the susceptibility of stainless steels to SCC. rsc.orgacs.org
Applied Stress: The magnitude of the tensile stress, whether applied or residual from manufacturing processes, is a critical factor in the initiation and propagation of stress corrosion cracks. nih.govsciengine.com
Research has shown that for low carbon steel, the corrosion rate in a sulfuric acid environment increases with an increase in applied stress, highlighting the synergistic effect of mechanical stress and a corrosive medium in promoting SCC. utcomp.comekb.egacs.org
The table below provides an overview of the susceptibility of different steels to SCC in sulfuric acid environments.
| Material | Susceptibility to SCC in Sulfuric Acid | Influencing Factors |
| Type 304 Austenitic Stainless Steel | Susceptible, particularly in the presence of chlorides rsc.orgnih.govacs.org | Acid concentration, temperature, chloride concentration, applied potential |
| Carbon Steel | Susceptible, with corrosion rate increasing with stress utcomp.comekb.egacs.org | Applied tensile stress, acid concentration |
| Mild Steel | Can exhibit transgranular cracking in specific sulfuric acid solutions containing inhibitors like potassium iodide ornl.gov | Electrochemical potential, strain rate |
Interaction with Polymeric and Composite Materials: Swelling, Leaching, and Structural Integrity
For many polymers, exposure to acidic solutions can result in hydrolysis of the polymer chains, particularly in materials like polyamides (nylon) and polyesters, leading to a loss of mechanical properties. reddit.com However, some polymers, such as polyolefins, are generally more resistant to acids. reddit.com Fluoropolymers are noted for their excellent resistance to sulfuric acid across a wide range of concentrations and temperatures. utcomp.com
In composite materials, the acidic solution can attack not only the polymer matrix but also the reinforcement and the interface between the two. For instance, in glass-reinforced polymer composites, sulfuric acid can lead to a decrease in tensile strength. sae.org One study on a glass/vinyl ester composite showed a 15% decrease in tensile strength after 840 hours of exposure to sulfuric acid. sae.org The degradation can occur through the penetration of the acid into voids and defects in the composite, causing debonding at the fiber-matrix interface and the formation of micro-cracks in the glass fibers. researchgate.net For carbon fiber-reinforced polymers (CFRP), sulfuric acid can activate functional groups on the carbon fibers and cause chain scission reactions in the epoxy resin, leading to interfacial deterioration. researchgate.net
The following table summarizes the effects of sulfuric acid on various polymeric and composite materials.
| Material | Effects of Sulfuric Acid Exposure |
| Polyamides (Nylon), Polyesters | Susceptible to degradation through hydrolysis reddit.com |
| Polyolefins (e.g., Polypropylene) | Generally resistant, but can be damaged by concentrated sulfuric acid reddit.com |
| Fluoropolymers (e.g., PTFE, PFA) | Excellent resistance to a wide range of sulfuric acid concentrations utcomp.com |
| Glass-Reinforced Polymer Composites | Decrease in tensile strength, fiber-matrix debonding, micro-cracking of fibers sae.orgresearchgate.net |
| Carbon Fiber-Reinforced Polymer Composites | Interfacial deterioration between carbon fibers and resin, degradation of the polymer matrix researchgate.net |
Advanced Materials Synthesis and Processing Leveraging Aqueous Sulfuric Acid Media
Aqueous sulfuric acid solutions are not only agents of degradation but also play a crucial role in the synthesis and processing of advanced materials.
Sulfuric acid, often in combination with other oxidizing agents like nitric acid or potassium permanganate, is widely used for the functionalization of carbon nanotubes (CNTs) and graphene. rsc.orgnih.gov This process introduces functional groups, such as carboxyl (–COOH) and hydroxyl (–OH) groups, onto the surface of these carbon nanomaterials. rsc.orgaip.org This functionalization is critical for improving their solubility and dispersibility in various solvents, which is essential for their application in composites, electronics, and biomedical devices. rsc.orggoogle.com
The acid treatment can open the end caps of CNTs and create defects on their sidewalls, which serve as sites for the attachment of these functional groups. rsc.org For graphene, the oxidation process using sulfuric acid is a key step in the production of graphene oxide (GO), a precursor for the large-scale synthesis of graphene. nih.gov The intercalated sulfuric acid can then be removed, and the GO can be reduced to form graphene sheets. nih.gov Studies have also explored the use of sulfuric acid alone as a reducing agent for graphene oxide, with the degree of reduction increasing with the acid concentration. nih.govornl.gov
Aqueous sulfuric acid media can also be employed in the synthesis of porous crystalline materials like Metal-Organic Frameworks (MOFs) and zeolites. MOFs are constructed from metal ions or clusters coordinated to organic ligands, and their synthesis often involves controlling the pH of the reaction medium. sciengine.comacs.org Sulfuric acid can be used to modify MOFs after their initial synthesis. For example, treating a zirconium-based MOF (MOF-808) with aqueous sulfuric acid can create a "superacid" material with enhanced catalytic properties. rsc.orgresearchgate.net The sulfuric acid facilitates the replacement of other groups on the metal clusters with sulfate ligands, thereby increasing the material's acidity. rsc.org
In the case of zeolites, which are microporous aluminosilicate minerals, sulfuric acid treatment is a common method for modification. This acid leaching can remove impurities and some of the aluminum from the zeolite framework, a process known as dealumination. acs.orgresearchgate.net This modification can alter the zeolite's properties, such as its surface area and acidity, making it more suitable for specific catalytic and adsorption applications. researchgate.netunm.ac.idscirp.org The extent of these changes depends on factors like the acid concentration and treatment time. researchgate.net
The table below outlines the role of aqueous sulfuric acid in the synthesis and processing of these advanced materials.
| Advanced Material | Role of Aqueous Sulfuric Acid | Outcome |
| Carbon Nanotubes (CNTs) | Functionalization (often with other oxidants) rsc.orgrsc.orgnih.gov | Introduction of carboxyl and hydroxyl groups, improved dispersibility |
| Graphene | Synthesis of Graphene Oxide (GO), reduction of GO nih.govacs.orgornl.govnih.gov | Production of graphene precursor, formation of graphene sheets |
| Metal-Organic Frameworks (MOFs) | Post-synthesis modification ekb.egrsc.orgresearchgate.net | Enhancement of acidity and catalytic activity |
| Zeolites | Dealumination and activation researchgate.netacs.orgresearchgate.netunm.ac.id | Modification of Si/Al ratio, increased surface area and acidity |
Surface Science: Wetting, Adhesion, and Interfacial Phenomena
The interaction of a sulfuric acid--water (1/9) solution with various materials is fundamentally governed by its surface and interfacial properties. This dilute solution, with a concentration of approximately 10% sulfuric acid by weight, exhibits distinct characteristics in terms of wetting, adhesion, and other interfacial phenomena that have significant implications in materials science and engineering.
The table below shows the surface tension of aqueous sulfuric acid solutions at various concentrations and temperatures, providing an insight into the expected range for a 1/9 solution.
Table 1: Surface Tension of Aqueous Sulfuric Acid Solutions
| Concentration (wt%) | Temperature (°C) | Surface Tension (mN/m) |
|---|---|---|
| 0 (Pure Water) | 20 | 72.8 |
| 10 | 20 | ~74 |
| 20 | 20 | ~75 |
| 30 | 20 | ~76 |
| 50 | 20 | ~78 |
Note: The value for 10% is an approximation based on graphical data from various sources.
Adhesion of the sulfuric acid--water (1/9) solution to a material surface is a complex phenomenon influenced by factors such as the chemical nature of the surface, surface roughness, and the presence of contaminants. The acidic nature of the solution can lead to chemical interactions with certain materials, particularly metals and metal oxides, which can enhance adhesion. For instance, on steel surfaces, the dilute acid can interact with the oxide layer, influencing the adhesive forces.
The table below provides illustrative contact angles of dilute acidic solutions on different material surfaces, which can be indicative of the wetting and adhesive properties of a sulfuric acid--water (1/9) solution.
Table 2: Illustrative Contact Angles of Dilute Acidic Solutions on Various Surfaces
| Surface Material | Contact Angle (°) | Wetting Behavior |
|---|---|---|
| Stainless Steel (316L) | < 90 | Hydrophilic |
| Polyethylene (PE) | > 90 | Hydrophobic |
| Glass | < 90 | Hydrophilic |
Note: These are general values for dilute acids and can vary based on specific surface preparation and acid concentration.
Interfacial phenomena, such as the formation of an electrical double layer at the solid-liquid interface, are also critical. In a dilute sulfuric acid solution, the dissociation of the acid leads to the presence of H⁺, HSO₄⁻, and SO₄²⁻ ions, which can adsorb onto the material surface, creating a charged interface. This can influence a range of processes, from corrosion to the stability of colloidal suspensions in the presence of the acid solution.
Wastewater Treatment and Resource Recovery from Acidic Effluents
The application of sulfuric acid--water (1/9) solutions in various industrial processes often results in the generation of acidic effluents that require treatment before discharge. Furthermore, these effluents can be a source for the recovery of valuable resources, including the acid itself and dissolved metals.
In wastewater treatment, a primary use of dilute sulfuric acid is for pH adjustment. researchgate.net Many industrial wastewaters are alkaline, and the addition of a dilute acid like the 1/9 mixture can neutralize the effluent to meet regulatory discharge limits, which are typically in the pH range of 6.0 to 9.0. This neutralization is a critical step in many treatment processes, including chemical precipitation and biological treatment, which are often pH-sensitive.
A significant application of acidic solutions in wastewater treatment is the leaching of heavy metals from industrial sludge. deswater.com The sulfuric acid--water (1/9) solution can be effective in solubilizing metals from sludge, allowing for their subsequent removal and potential recovery. The efficiency of metal extraction is dependent on several factors, including the acid concentration, temperature, and contact time.
The table below presents research findings on the efficiency of heavy metal removal from industrial sludge using dilute sulfuric acid.
Table 3: Heavy Metal Removal Efficiency from Industrial Sludge Using Dilute Sulfuric Acid
| Metal | Acid Concentration | Temperature (°C) | Contact Time (min) | Removal Efficiency (%) |
|---|---|---|---|---|
| Copper (Cu) | 0.5 M (~5%) | 25 | 120 | >90 |
| Zinc (Zn) | 0.5 M (~5%) | 25 | 120 | >90 |
| Nickel (Ni) | 1 N (~5%) | 25 | 180 | 93 |
| Iron (Fe) | 0.5 M (~5%) | 25 | 120 | <80 |
| Chromium (Cr) | 20% | 80 | 30 | 99 |
Source: Adapted from various studies on heavy metal leaching from industrial sludge. deswater.comresearchgate.net
Resource recovery from acidic effluents is an economically and environmentally attractive proposition. Several technologies are available for the recovery of sulfuric acid and dissolved metals from wastewaters similar in concentration to the 1/9 mixture.
Diffusion Dialysis is a membrane-based separation process that allows for the recovery of acids from solutions containing dissolved metal salts. acidrecovery.com Anion exchange membranes are used, which selectively allow the transport of anions (sulfate and bisulfate) and protons, while rejecting the larger hydrated metal cations. This process can typically recover 80-90% of the acid. acidrecovery.com
Freeze Concentration is another technique that can be used to recover sulfuric acid from dilute aqueous solutions. mdpi.com This process involves freezing the wastewater, which leads to the formation of relatively pure ice crystals, leaving a more concentrated acid solution. Studies have shown that for an initial sulfuric acid concentration of 10 wt.%, a concentrated fraction of nearly 20 wt.% can be achieved. deswater.com
The table below summarizes the performance of different technologies for resource recovery from dilute sulfuric acid effluents.
Table 4: Performance of Resource Recovery Technologies for Dilute Sulfuric Acid Effluents
| Technology | Feed Concentration | Recovered Acid Concentration | Recovery Efficiency (%) | Metal Rejection (%) |
|---|---|---|---|---|
| Diffusion Dialysis | 5-10% H₂SO₄ | Close to feed concentration | 88-93 | 86-95 (for Cu²⁺, Fe²⁺) |
| Freeze Concentration | 10% H₂SO₄ | ~20% H₂SO₄ | ~70 (acid removal rate) | N/A |
Source: Based on data from studies on diffusion dialysis and freeze concentration of sulfuric acid solutions. deswater.commdpi.com
The selection of the most appropriate treatment and recovery technology depends on various factors, including the specific composition of the wastewater, the desired purity of the recovered products, and economic considerations.
Environmental Chemistry and Atmospheric Science Aspects of Sulfuric Acid Water 1/9
Atmospheric Aerosol Formation and Nucleation Processes Driven by Sulfuric Acid--Water
Sulfuric acid, in conjunction with water, is a primary driver of new particle formation (NPF) in the atmosphere. This process, known as nucleation, is the initial step in the formation of a significant fraction of atmospheric aerosols, which can subsequently grow to sizes where they impact air quality and climate. The formation of these new particles from gaseous precursors like sulfuric acid and water is a critical area of study in atmospheric science.
Homogeneous Nucleation of Binary Sulfuric Acid--Water Particles
Homogeneous nucleation in the binary sulfuric acid-water system occurs when molecules of sulfuric acid (H₂SO₄) and water (H₂O) collide and stick together in the gas phase to form stable molecular clusters, without the involvement of a pre-existing surface. nih.gov This process is highly dependent on the concentrations of both vapors and on meteorological conditions such as temperature and relative humidity. copernicus.org
The classical nucleation theory (CNT) has been a foundational model for understanding this process, but it has been shown to sometimes underestimate nucleation rates, particularly during intensive nucleation events where cluster-cluster collisions become significant. nih.gov Kinetic models that directly solve the equations for the populations of sub-critical and near-critical clusters provide a more accurate prediction of nucleation rates under various conditions. nih.govalbany.edu
Laboratory experiments using flow tubes and reaction chambers have been crucial for quantifying the rates of binary homogeneous nucleation (BHN). copernicus.orgcopernicus.org These studies measure the formation of new particles under controlled concentrations of sulfuric acid and water vapor. copernicus.org For instance, experiments have measured nucleation rates from 10⁻¹ to 10⁴ cm⁻³ s⁻¹ for sulfuric acid concentrations ranging from 10⁸ to 3x10⁹ molecules cm⁻³. copernicus.org Lower temperatures have been shown to enhance both the nucleation rate and the subsequent growth rate of these particles. copernicus.org Below 268 K, particle formation appears to occur via a barrierless nucleation pathway. copernicus.org
Table 1: Experimental Conditions for H₂SO₄-H₂O Homogeneous Nucleation Studies
| Parameter | Range of Values | Source |
|---|---|---|
| Temperature (K) | 258 - 297 | copernicus.org |
| Relative Humidity (%) | 4 - 85 | copernicus.org |
| H₂SO₄ Concentration (cm⁻³) | 10⁶ - 10¹⁰ | copernicus.orgcopernicus.orgcopernicus.org |
| Nucleation Rate (J) (cm⁻³ s⁻¹) | 0.3 - 10⁴ | copernicus.orgcopernicus.org |
Heterogeneous Nucleation on Pre-existing Aerosols
Heterogeneous nucleation involves the formation of sulfuric acid-water droplets on the surface of pre-existing solid or liquid aerosol particles. ametsoc.org This process is often more energetically favorable than homogeneous nucleation because the pre-existing surface reduces the energy barrier required for a new phase to form. zju.edu.cn In the atmosphere, potential surfaces for heterogeneous nucleation include dust, soot, and fly ash particles.
The efficiency of heterogeneous nucleation depends on the properties of the pre-existing particle, such as its size, composition, and surface wettability. zju.edu.cn For example, the adsorption and wetting of sulfuric acid and water vapor molecules on a solid surface are influenced by the surface tension of the liquids and the nature of the solid surface. zju.edu.cn Studies have shown that sulfuric acid molecules are more likely to be adsorbed on particle surfaces than water molecules, and their presence can significantly promote the heterogeneous nucleation process. zju.edu.cn Under certain stratospheric conditions, the rate of heterogeneous nucleation on insoluble particles can be many orders of magnitude greater than the rate of homogeneous nucleation. ametsoc.org Increasing the proportion of sulfuric acid molecules that undergo heterogeneous nucleation is a potential strategy for improving desulfurization efficiency in industrial settings, as the resulting droplets are easier to remove. zju.edu.cn
Role in Cloud Condensation Nuclei (CCN) Activity and Cloud Droplet Formation
Aerosol particles formed through sulfuric acid-water nucleation play a crucial role in climate by acting as cloud condensation nuclei (CCN). youtube.comsciencedaily.com For a cloud to form, water vapor in the atmosphere needs a seed particle to condense upon. umaincertaantropologia.orgsciencedaily.com The particles originating from sulfuric acid nucleation, after growing to a sufficient size (typically at least 50 nanometers), can serve this function. sciencedaily.com
The ability of an aerosol particle to act as a CCN depends on its size and chemical composition. ipcc.ch Sulfuric acid aerosols are highly hygroscopic, meaning they readily absorb water, which makes them effective CCN. aaqr.org The presence of other atmospheric trace gases, such as ammonia (B1221849) or dimethylamine, can significantly enhance the formation and growth rates of sulfuric acid particles, thereby increasing the number of available CCN. umaincertaantropologia.orgsciencedaily.com This is because these basic compounds can neutralize the acidic clusters, making them more stable and less likely to evaporate. sciencedaily.com
An increase in the number of CCN, which can result from enhanced sulfuric acid particle formation, generally leads to clouds with a higher concentration of smaller droplets. umaincertaantropologia.orgsciencedaily.com Such clouds are typically brighter (have a higher albedo) and reflect more sunlight back to space, which has a cooling effect on the climate. youtube.com Therefore, understanding the processes of sulfuric acid nucleation and growth is essential for accurately modeling global climate. copernicus.orgucar.edu Globally, it is estimated that about half of all CCN originate from the nucleation of new particles. youtube.com
Chemical Transformation and Transport of Atmospheric Sulfuric Acid in the Hydrological Cycle
Atmospheric sulfuric acid is a secondary pollutant, meaning it is not directly emitted but is formed through chemical reactions in the atmosphere. epa.gov The primary precursors are sulfur-containing compounds, most notably sulfur dioxide (SO₂) from the burning of fossil fuels, and natural sources like dimethyl sulfide (B99878) (DMS) from oceans and hydrogen sulfide (H₂S) from biological decay and volcanic activity. epa.govwikipedia.orgpatsnap.com
Once in the atmosphere, these precursor gases are oxidized to form sulfuric acid. The main oxidation pathway involves the reaction of SO₂ with the hydroxyl radical (OH) in the gas phase. patsnap.com H₂S also undergoes oxidation, eventually forming SO₂ and then sulfuric acid. patsnap.com These reactions can be summarized as:
SO₂ + OH· → HOSO₂·
HOSO₂· + O₂ → SO₃ + HO₂·
SO₃ + H₂O → H₂SO₄
This newly formed gaseous sulfuric acid has a very low vapor pressure and rapidly nucleates with water vapor to form aerosol particles. mit.edu These aerosol particles are then subject to atmospheric transport, where they can be carried long distances by winds. epa.gov
The removal of sulfuric acid from the atmosphere is primarily governed by the hydrological cycle. mit.edu This occurs through two main deposition processes:
Wet Deposition : Sulfuric acid aerosols are highly soluble in water and are efficiently scavenged by cloud droplets, raindrops, snow, and fog. This process is the primary cause of acid rain, where precipitation becomes acidic due to the presence of sulfuric and nitric acids. epa.govmit.edu
Dry Deposition : In the absence of precipitation, acidic particles and gases can deposit directly onto surfaces such as vegetation, soil, and water bodies. epa.gov
Through these deposition mechanisms, atmospheric sulfur is returned to the Earth's surface, where it can have significant environmental impacts. epa.gov
Abatement and Remediation Strategies for Sulfuric Acid Contamination in Environmental Systems (Chemical approaches)
Controlling sulfuric acid pollution involves both preventing its formation and emission, and remediating existing contamination. Chemical approaches are central to these strategies.
Abatement at the Source: A primary strategy is to limit the emission of the precursor gas, sulfur dioxide (SO₂). epa.gov In industrial settings like sulfuric acid production plants and power plants that burn fossil fuels, various techniques are employed. Fiber mist eliminators are effective devices for capturing liquid sulfuric acid mist from gas streams. epa.gov For new sources, regulations often require dual absorption processes or suitable scrubbing technologies to meet stringent SO₂ emission limits. epa.gov
Remediation of Spills and Contamination: For sulfuric acid spills, the immediate chemical approach is neutralization. northindustrial.net This involves applying a basic (alkaline) substance to react with the acid and bring the pH to a neutral level (around 7). northindustrial.net Common neutralizing agents include:
Sodium bicarbonate (baking soda)
Lime (calcium oxide or calcium hydroxide)
Soda ash (sodium carbonate)
The neutralization reaction converts the corrosive acid into a salt and water. For example, using sodium bicarbonate: H₂SO₄ + 2NaHCO₃ → Na₂SO₄ + 2H₂O + 2CO₂
For larger-scale environmental contamination, such as acid mine drainage (AMD), which is caused by the oxidation of sulfide minerals to form sulfuric acid, remediation strategies also focus on neutralization. americangeosciences.org This often involves adding alkaline materials like lime to contaminated water bodies to raise the pH and precipitate heavy metals that were dissolved by the acid. americangeosciences.org Another chemical approach targets the bacteria that catalyze the formation of AMD, using bactericides to inhibit their activity. americangeosciences.org
Table 2: Chemical Agents for Sulfuric Acid Neutralization
| Chemical Agent | Chemical Formula | Common Use |
|---|---|---|
| Sodium Bicarbonate | NaHCO₃ | Spill cleanup |
| Lime (Calcium Hydroxide) | Ca(OH)₂ | Acid mine drainage, water treatment |
| Soda Ash (Sodium Carbonate) | Na₂CO₃ | Spill cleanup, industrial applications |
Future Research Directions, Interdisciplinary Perspectives, and Methodological Advancements
Future investigations into the sulfuric acid-water (1/9) system are poised to benefit from a confluence of emerging technologies and interdisciplinary approaches. These advanced methodologies promise to unravel the system's complexities in unprecedented detail, from real-time molecular interactions to its behavior under planetary and industrial extremes. The convergence of chemistry, materials science, and environmental science will be crucial in translating fundamental knowledge into practical applications and a deeper understanding of the environment.
Q & A
Basic Research Questions
Q. How do I prepare a 1:9 sulfuric acid–water solution with precise normality for controlled humidity experiments?
- Methodology: Use a gravimetric approach to mix 1 part concentrated sulfuric acid (96–98% purity) with 9 parts deionized water by mass. Validate normality using titration (e.g., NaOH standard solution) and cross-check against humidity calibration curves (Figure 21, ). Monitor relative humidity (RH) using calibrated sensors, as sulfuric acid concentration inversely correlates with RH due to its hygroscopicity .
Q. What analytical methods are recommended for detecting sulfuric acid in aqueous systems at low concentrations (e.g., <1 ppm)?
- Methodology: Employ ion chromatography (IC) with conductivity detection for quantitative analysis. For field studies, use Method 8 (EPA), which specifies isopropanol impinger collection followed by titration with barium chloranilate. Detection limits are ~0.1 µg/m³, with interferences from sulfates minimized via pH adjustment .
Q. How do I ensure reagent-grade purity in sulfuric acid–water solutions for nucleation studies?
- Methodology: Source ACS-grade sulfuric acid (≥95% purity) and ultrapure water (18.2 MΩ·cm resistivity). Pre-clean glassware with acid baths (10% HNO₃) to eliminate ionic contaminants. Validate purity via FTIR spectroscopy to detect organic impurities and ICP-MS for trace metals .
Advanced Research Questions
Q. What experimental designs best capture temperature-dependent nucleation rates in H₂SO₄–H₂O (1:9) systems?
- Methodology: Use a factorial design ( ) varying temperature (20–30°C), RH (10–50%), and acid concentration (1–10⁴ molecules/cm³). Employ a laminar flow reactor (e.g., Wyslouzil et al., 1991) to measure nucleation rates via particle counters. Replicate conditions from Table I () to benchmark against classical nucleation theory (CNT) .
Q. Why do experimental nucleation rates in H₂SO₄–H₂O systems deviate from theoretical predictions at low temperatures (<230 K)?
- Analysis: At low temperatures, hydrate formation (e.g., H₂SO₄·3H₂O) and kinetic limitations in cluster growth reduce agreement with CNT. Parameterized models ( ) incorporating ab initio-derived equilibrium constants for hydrate stability improve predictions. Discrepancies >1 order of magnitude persist below 230 K, suggesting unaccounted non-classical pathways (e.g., ion-induced nucleation) .
Q. How do iodine oxoacids or methanesulfonic acid (MSA) influence nucleation in H₂SO₄–H₂O systems?
- Methodology: Conduct comparative studies using controlled mixing chambers. For MSA, maintain molar ratios (H₂SO₄:MSA) from 1:1 to 10:1 and measure critical cluster radii via mass spectrometry. Iodic acid (HIO₃) enhances nucleation by stabilizing H₂SO₄ clusters via hydrogen bonding, as shown in coastal Antarctic studies (Brean et al., 2021). Use quantum chemical calculations (e.g., DFT) to model ternary interactions .
Q. How to resolve contradictions in reported nucleation rates between smog chamber experiments and field observations?
- Approach:
Contamination Control: Ensure chambers are free of amines/NH₃ (common lab contaminants) using FTIR or CIMS.
Humidity Calibration: Validate RH sensors with H₂SO₄–H₂O hygroscopicity data ().
Scaling Factors: Apply parameterizations ( ) to extrapolate lab rates to atmospheric conditions (e.g., 10¹⁰ cm⁻³ vs. 10⁶ cm⁻³ in ambient air). Discrepancies often arise from unresolved organosulfur chemistry in field settings .
Data Validation and Reproducibility
Q. What standards should be followed to ensure reproducibility in H₂SO₄–H₂O experiments?
- Guidelines:
- Use NIST-validated hygrometers and thermocouples ( ).
- Report uncertainties in acid concentration (±5% for gravimetric mixing), RH (±2%), and temperature (±0.5°C).
- Archive raw data (e.g., particle counts, spectral outputs) in open-access repositories with metadata compliant with FAIR principles .
Q. How to address conflicting activity coefficients in H₂SO₄–H₂O thermodynamic models?
- Resolution: Compare experimental data (e.g., water activity from ) with Pitzer model outputs. For dilute solutions (≤1 M), Debye-Hückel theory suffices, but concentrated systems (≥9 M) require molecular dynamics simulations incorporating ion-pairing effects. Cross-validate with neutron scattering data for cluster structure verification .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
